imm-01
Overview
Description
IMM 01 is a small-molecule agonist of mammalian Diaphanous-related formins. It is known to inhibit the binding of the diaphanous inhibitory domain and the diaphanous autoregulatory domain, with an IC50 value of 140 nanomolar . This compound has shown significant anticancer effects by disrupting the autoinhibitory bond between these domains, thereby activating formins .
Preparation Methods
The synthetic routes and reaction conditions for IMM 01 are not extensively detailed in the available literature. it is known that IMM 01 is a recombinant signal regulatory protein alpha immunoglobulin G1 fusion protein . Industrial production methods typically involve recombinant DNA technology, where the gene encoding the protein is inserted into a suitable expression system, such as Escherichia coli or mammalian cells, followed by purification processes to isolate the desired protein .
Chemical Reactions Analysis
IMM 01 undergoes several types of chemical reactions, primarily focusing on its interaction with cellular proteins and its role in disrupting protein-protein interactions. The compound is known to:
Inhibit DID-DAD binding: This disruption activates formins, leading to actin assembly and microtubule stabilization.
Induce apoptosis: IMM 01 has been shown to induce caspase-3 cleavage in NIH 3T3 cells and SW480 cells.
Stabilize microtubules: In SW480 colon cancer cells, IMM 01 induces microtubule stability.
Scientific Research Applications
IMM 01 has a wide range of scientific research applications, particularly in the fields of cancer research and cell biology:
Cancer Research: IMM 01 has demonstrated significant anticancer effects by slowing tumor growth in mouse xenograft models of colon cancer.
Cell Biology: IMM 01 is used to study the role of formins in actin assembly and microtubule dynamics.
Mechanism of Action
IMM 01 exerts its effects by disrupting the autoinhibitory bond between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, thereby activating formins . This activation leads to the assembly of actin filaments and stabilization of microtubules, which are crucial for maintaining cell polarity and facilitating cell migration and division . Additionally, IMM 01 activates macrophages, enhancing their ability to phagocytose tumor cells by blocking the “Don’t eat me” signal and activating the “Eat me” signal .
Comparison with Similar Compounds
IMM 01 is part of a novel class of small-molecule agonists of mammalian Diaphanous-related formins. Similar compounds include:
IMM 02: Another small-molecule agonist that also disrupts the DID-DAD interaction and activates formins.
Other Formin Agonists: Compounds that target the cytoskeletal remodeling machinery in cancer cells by modulating actin and microtubule dynamics.
IMM 01 stands out due to its potent anticancer effects and its ability to activate macrophages, making it a valuable tool in both cancer research and immunology .
Properties
IUPAC Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUAYRGVLQXKC-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218795-74-5 | |
Record name | 218795-74-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: IMM-01 acts as an intramimic, meaning it mimics the action of an internal regulatory element within a protein. Specifically, it targets the Diaphanous (mDia)-related formins, proteins essential for assembling actin filaments and influencing microtubule dynamics within cells [, ]. In their inactive state, mDia formins are autoinhibited by an interaction between their DID (Diaphanous Inhibitory Domain) and DAD (Diaphanous Autoregulatory Domain) domains. This compound disrupts this DID-DAD interaction, essentially mimicking the activation signal usually provided by the Rho GTPase [, ].
- Actin assembly and microtubule stabilization: The released FH2 (Formin Homology 2) domain of mDia can then interact with and stabilize microtubules while promoting the assembly of actin filaments [, ].
- Serum Response Factor (SRF) activation: This altered cytoskeletal dynamics activates the MAL/MRTF-SRF transcription factor pathway, leading to changes in gene expression [, ].
- Cell cycle arrest and apoptosis: Ultimately, these changes can trigger cell cycle arrest and apoptosis, particularly in cancer cells [, ].
ANone: Research on this compound has shown promising results:
- In vitro: this compound effectively blocked DID-DAD binding, induced actin/microtubule stabilization in cells, activated SRF, and impaired cell-cycle progression in cellular assays [].
- In vivo: In a mouse xenograft model of colon cancer, this compound demonstrated the ability to slow tumor growth, highlighting its potential as an anti-cancer agent [].
ANone: this compound's unique mechanism of action, targeting mDia-related formins, makes it a promising candidate for several reasons:
- Novel Target: Current cytoskeletal inhibitors, like taxanes, are associated with significant side effects like cardiotoxicity and neurotoxicity. This compound's novel mechanism offers a potentially safer approach [].
- Broad Applicability: Cytoskeletal dysregulation is implicated not just in cancer, but also in conditions like autism and neurodegenerative diseases. Targeting formins through intramimics like this compound could provide therapeutic avenues for these conditions as well [].
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